Home > Products > Screening Compounds P61258 > N-[(2,5-dimethylphenyl)(pyridin-3-yl)methyl]cyclohexanecarboxamide
N-[(2,5-dimethylphenyl)(pyridin-3-yl)methyl]cyclohexanecarboxamide -

N-[(2,5-dimethylphenyl)(pyridin-3-yl)methyl]cyclohexanecarboxamide

Catalog Number: EVT-4863498
CAS Number:
Molecular Formula: C21H26N2O
Molecular Weight: 322.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-[4-[4-(7-Chloro-2,3-dihydro-1,4-benzdioxyn-5-yl)-1-piperazinyl]butyl]-1,2-benzisothiazol-3-(2H)-one-1,1-dioxide (DU 125530)

Compound Description: DU 125530 is a novel, selective, silent 5-HT1A receptor antagonist under clinical development for the treatment of anxiety and mood disorders. [] It exhibits high occupancy of brain 5-HT1A receptors at doses with minimal side effects. []

Relevance: Although not directly analogous in structure, DU 125530 is relevant to N-[(2,5-dimethylphenyl)(3-pyridinyl)methyl]cyclohexanecarboxamide due to its investigation in the context of 5-HT1A receptors. The target compound could potentially interact with the serotonergic system, and understanding the structure-activity relationships of known 5-HT1A ligands like DU 125530 is valuable. []

(3RS)-4-(2-Allyl-3,5-dimethylphenyl)-1-benzyl-3-phenylpiperazine-2,5-dione

Compound Description: This compound is a cyclic dipeptide synthesized via a versatile, stepwise construction of the piperazine-2,5-dione ring. [] The synthesis allows for the incorporation of multiple substituents. []

Relevance: This cyclic dipeptide shares the 2,5-dimethylphenyl motif with N-[(2,5-dimethylphenyl)(3-pyridinyl)methyl]cyclohexanecarboxamide. [] Exploring variations in ring systems and substituents connected to the 2,5-dimethylphenyl group can provide insights into structure-activity relationships.

SB-772077-B [4-(7-((3-Amino-1-pyrrolidinyl)carbonyl)-1-ethyl-1H-imidazo(4,5-c)pyridin-2-yl)-1,2,5-oxadiazol-3-amine]

Compound Description: SB-772077-B is an aminofurazan-based Rho kinase inhibitor investigated for its pulmonary vasodilator properties and its potential for treating pulmonary hypertension. [] It shows higher potency than other Rho kinase inhibitors like fasudil and Y-27632 in decreasing pulmonary arterial pressure. []

Relevance: While structurally distinct from N-[(2,5-dimethylphenyl)(3-pyridinyl)methyl]cyclohexanecarboxamide, SB-772077-B highlights the pharmacological relevance of substituted heterocyclic rings. Understanding the activity of compounds with diverse heterocyclic systems can provide context for exploring the potential biological effects of the target compound. []

2,5-Dimethoxy-4-iodoamphetamine (DOI)

Compound Description: DOI is a serotonin 5-HT2A/2C receptor agonist. It inhibits Δ9-tetrahydrocannabinol (THC)-induced catalepsy-like immobilization in mice, likely through 5-HT2A receptor mechanisms. []

Relevance: DOI is relevant as it highlights the importance of the 2,5-disubstituted phenyl ring system, which is also present in N-[(2,5-dimethylphenyl)(3-pyridinyl)methyl]cyclohexanecarboxamide. [] The exploration of 2,5-disubstituted phenyl rings with various substituents, like the methoxy and iodo groups in DOI, can inform the structure-activity relationship study of the target compound.

WAY 161503 [(4aR)-8,9-Dichloro-2,3,4,4a-tetrahydro-1H-pyrazino[1,2-a]quinoxalin-5(6H)-one]

Compound Description: WAY 161503 is a selective 5-HT2C receptor agonist. Unlike DOI, it does not affect THC-induced catalepsy-like immobilization in mice. []

Relevance: While structurally distinct from N-[(2,5-dimethylphenyl)(3-pyridinyl)methyl]cyclohexanecarboxamide, WAY 161503 underscores the importance of receptor subtype selectivity in pharmacological investigations. Comparing the activities of compounds with varying degrees of selectivity for different serotonin receptor subtypes, such as WAY 161503 and DOI, can provide valuable insights into the potential mechanisms of action of the target compound. []

Ketanserin (3-[2-[4-(4-Fluorobenzoyl)-1-piperidinyl]ethyl]-2,4[1H,3H]-quinazolinedione tartrate)

Compound Description: Ketanserin is a 5-HT2A receptor antagonist. It reverses the inhibition of THC-induced catalepsy-like immobilization caused by DOI, confirming the involvement of 5-HT2A receptors. []

Relevance: Although structurally different from N-[(2,5-dimethylphenyl)(3-pyridinyl)methyl]cyclohexanecarboxamide, Ketanserin's function as a 5-HT2A receptor antagonist highlights the potential for compounds targeting the serotonergic system. Understanding the effects of 5-HT receptor modulation by compounds like Ketanserin can provide a framework for studying the potential interactions of the target compound with serotonin receptors. []

6-Chloro-2,3-dihydro-5-methyl-N-[6-[(2-methyl-3-pyridinyl)oxy]-3-pyridinyl]-1H-indole-1-carboxyamide (SB 242084)

Compound Description: SB 242084 is a selective 5-HT2C receptor antagonist. [] Unlike Ketanserin, it does not affect the inhibitory effect of DOI on THC-induced catalepsy-like immobilization. []

Relevance: Similar to WAY 161503, SB 242084 emphasizes the concept of receptor subtype selectivity in relation to N-[(2,5-dimethylphenyl)(3-pyridinyl)methyl]cyclohexanecarboxamide. By understanding the pharmacological profiles of selective antagonists like SB 242084, we can better interpret the potential actions of the target compound if it interacts with serotonin receptors. []

Properties

Product Name

N-[(2,5-dimethylphenyl)(pyridin-3-yl)methyl]cyclohexanecarboxamide

IUPAC Name

N-[(2,5-dimethylphenyl)-pyridin-3-ylmethyl]cyclohexanecarboxamide

Molecular Formula

C21H26N2O

Molecular Weight

322.4 g/mol

InChI

InChI=1S/C21H26N2O/c1-15-10-11-16(2)19(13-15)20(18-9-6-12-22-14-18)23-21(24)17-7-4-3-5-8-17/h6,9-14,17,20H,3-5,7-8H2,1-2H3,(H,23,24)

InChI Key

FZXFVPNOJOAQQX-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)C(C2=CN=CC=C2)NC(=O)C3CCCCC3

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C2=CN=CC=C2)NC(=O)C3CCCCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.